Cas no 1214363-75-3 (5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid)

5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid is a versatile heterocyclic compound featuring a pyridine moiety and a trifluoromethyl-substituted benzoic acid group. Its unique structure imparts favorable properties such as enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group contributes to increased binding affinity and selectivity in target interactions, while the pyridine ring offers potential for hydrogen bonding and coordination with metal centers. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined reactivity allows for further functionalization, supporting diverse applications in drug discovery and material science.
5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid structure
1214363-75-3 structure
Product Name:5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
CAS No:1214363-75-3
MF:C13H8F3NO2
MW:267.203333854675
CID:4791839
Update Time:2025-10-28

5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
    • 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
    • Inchi: 1S/C13H8F3NO2/c14-13(15,16)11-2-1-9(7-10(11)12(18)19)8-3-5-17-6-4-8/h1-7H,(H,18,19)
    • InChI Key: UFVXUTWZQIFYPK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C2C=CN=CC=2)=CC=1C(=O)O)(F)F

Computed Properties

  • Exact Mass: 267.051
  • Monoisotopic Mass: 267.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.2

5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009498-250mg
5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
1214363-75-3 97%
250mg
$475.20 2023-09-04
Alichem
A013009498-500mg
5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
1214363-75-3 97%
500mg
$847.60 2023-09-04
Alichem
A013009498-1g
5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
1214363-75-3 97%
1g
$1460.20 2023-09-04

Additional information on 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid

Recent Advances in the Study of 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid (CAS: 1214363-75-3)

The compound 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid (CAS: 1214363-75-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid, which include a pyridine ring and a trifluoromethyl group attached to a benzoic acid scaffold. These structural elements contribute to its ability to interact with various biological targets, making it a promising candidate for drug development. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to efficiently produce this compound in high yields and purity.

In vitro and in vivo studies have demonstrated that 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This selective inhibition suggests that the compound may have fewer side effects compared to non-selective COX inhibitors, such as traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the pharmacokinetic properties of 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid have revealed favorable absorption and distribution profiles. The compound demonstrates good oral bioavailability and stability in plasma, which are critical factors for its development as an oral therapeutic agent. Additionally, preliminary toxicity studies indicate a promising safety profile, with no significant adverse effects observed at therapeutic doses.

Beyond its anti-inflammatory potential, recent research has explored the compound's applicability in oncology. Preclinical studies have shown that 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid can induce apoptosis in certain cancer cell lines by modulating key signaling pathways. These findings open new avenues for the development of targeted cancer therapies, particularly for malignancies resistant to conventional treatments.

In conclusion, 5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid (CAS: 1214363-75-3) represents a versatile and promising compound with multiple therapeutic applications. Its unique structural features, combined with its potent biological activity and favorable pharmacokinetic properties, make it a compelling candidate for further drug development. Future research should focus on optimizing its efficacy and safety profiles through structural modifications and comprehensive clinical trials.

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